molecular formula C31H31N5O3S B2579970 2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]butanamide CAS No. 1023509-37-6

2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]butanamide

Cat. No.: B2579970
CAS No.: 1023509-37-6
M. Wt: 553.68
InChI Key: QAEKOEVLBOIBFI-UHFFFAOYSA-N
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Description

The compound 2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]butanamide is a structurally complex molecule featuring multiple pharmacologically relevant motifs. Its core consists of an imidazo[1,2-c]quinazolin-3-one scaffold, substituted with a sulfanyl-linked butanamide chain and a benzylcarbamoyl group.

Properties

IUPAC Name

2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N5O3S/c1-3-26(29(38)33-19-22-15-13-20(2)14-16-22)40-31-35-24-12-8-7-11-23(24)28-34-25(30(39)36(28)31)17-27(37)32-18-21-9-5-4-6-10-21/h4-16,25-26H,3,17-19H2,1-2H3,(H,32,37)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEKOEVLBOIBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=C(C=C1)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]butanamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, acids, and coupling agents under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]butanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Imidazo[1,2-c]quinazolin Derivatives

describes the synthesis of 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives, which feature a fused benzo-oxazinone ring system. While distinct from the target compound’s imidazo[1,2-c]quinazolin core, these derivatives highlight the synthetic utility of Cs₂CO₃ and dry DMF in facilitating heterocyclic coupling reactions. Yields for these analogs ranged from 65–82%, suggesting that similar conditions could optimize the synthesis of the target compound .

Butanamide Derivatives

and detail the synthesis of (Z)-N-methyl-3-(2-phenylhydrazono)butanamide (yield: 82%) and its conversion to pyrazole-thiazole hybrids. The target compound’s butanamide chain may follow analogous coupling strategies, particularly through thiourea intermediates or sulfanyl bridge formation. Notably, the use of phenyl hydrazine in mirrors the incorporation of aromatic amines in the target’s benzylcarbamoyl group .

Pharmacological and Structural Comparisons

Antimycobacterial and Anticancer Potential

Benzo[h]chromene derivatives () and ferroptosis-inducing compounds () demonstrate the importance of lipophilic substituents (e.g., methylphenyl groups) in enhancing membrane permeability and selective cytotoxicity. The target compound’s 4-methylbenzyl group may similarly improve tissue penetration, while its sulfanyl linkage could modulate redox activity, a key mechanism in ferroptosis induction .

Crystallographic and Packing Analysis

compares Cl–Cl distances and dimerization patterns in chlorocarbadodecaborate salts. Although the target compound lacks halogen substituents, its sulfanyl and amide groups may engage in hydrogen bonding or π-π stacking, influencing crystallinity and stability. For example, the sulfanyl group’s polarizability could promote intermolecular interactions akin to the Cl–Cl contacts observed in .

Biological Activity

The compound 2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]butanamide represents a novel class of imidazoquinazoline derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structure and Properties

This compound features a complex structure that includes an imidazo[1,2-c]quinazoline core, which is known for its diverse biological activities. The presence of various functional groups, such as the benzylcarbamoyl and methylphenyl moieties, contributes to its potential interactions with biological targets.

1. Antidiabetic Activity

Recent studies have highlighted the potential of imidazo[1,2-c]quinazolines as α-glucosidase inhibitors , which are crucial in managing type 2 diabetes mellitus (T2DM). For instance, compounds derived from this scaffold have shown IC50 values ranging from 12.44 μM to 308.33 μM against Saccharomyces cerevisiae α-glucosidase, significantly outperforming the standard drug acarbose with an IC50 of 750 μM .

CompoundIC50 (μM)Comparison
Compound X (example)12.44 ± 0.38Superior to acarbose
Acarbose750.0 ± 1.5Standard control

2. Anticancer Potential

The imidazoquinazoline derivatives have also been investigated for their anticancer properties. In vitro studies indicate that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle progression and inhibition of key signaling pathways .

3. Antimicrobial Activity

The antimicrobial efficacy of imidazoquinazoline derivatives has been documented against a range of pathogens. For example, compounds have demonstrated significant activity against Staphylococcus aureus and Escherichia coli, indicating their potential as therapeutic agents in treating infections .

The exact mechanisms by which the compound exerts its biological effects are still under investigation. However, preliminary studies suggest that the imidazoquinazoline scaffold may interact with enzyme active sites or cellular receptors, leading to altered enzymatic activity or signal transduction pathways .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of these compounds in clinical settings:

  • Case Study 1 : A clinical trial evaluated the efficacy of a related imidazoquinazoline derivative in patients with T2DM, demonstrating significant reductions in postprandial blood glucose levels.
  • Case Study 2 : In vitro assays showed that a specific derivative induced apoptosis in breast cancer cells via caspase activation and mitochondrial pathway involvement.

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